molecular formula C7H5IN2 B8398323 2-(3-Iodopyridin-2-yl)acetonitrile

2-(3-Iodopyridin-2-yl)acetonitrile

Cat. No. B8398323
M. Wt: 244.03 g/mol
InChI Key: VCRCWBWYOJAVIK-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

To a solution of n-butyllithium (11 mL, 27 mmol) in dry THF (150 mL) at −78° C., was added dry ACN (2 mL, 29 mmol). The resulting mixture was stirred at −78° C. for 45 minutes to generate a suspension of lithionitrile. 2-Fluoro-3-iodopyridine (5 g, 22 mmol) was added as a solution in 10 mL of THF, and the yellow mixture was allowed to warm slowly to room temperature. By the time that the temperature reached −19° C., the reaction had turned dark green. After 35 minutes (reaction temperature=−7° C.), TLC (0-30% EtOAc/hexane) showed a new lower spot and a trace of starting material. LCMS showed the desired mass ((M+H)+=245). The reaction was quenched with saturated NH4Cl and extracted with EtOAc. The combined organic layers were washed 3 times with saturated NH4Cl and brine, and then dried over MgSO4 and concentrated in vacuo to give a dark solid. The resulting product was purified by silica flash chromatography (0-50% EtOAc/hexane and then 10% MeOH/DCM) to give the title compound as a dark yellow solid (1.8 g, 33%). MS (m/z)=245 (M+H)+. Calculated for C7H5IN2 244.0.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
lithionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
33%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6](#[N:8])[CH3:7].F[C:10]1[C:15]([I:16])=[CH:14][CH:13]=[CH:12][N:11]=1.CCOC(C)=O.CCCCCC>C1COCC1>[I:16][C:15]1[C:10]([CH2:7][C:6]#[N:8])=[N:11][CH:12]=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
lithionitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC1=NC=CC=C1I
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
CUSTOM
Type
CUSTOM
Details
reached −19° C.
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed 3 times with saturated NH4Cl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark solid
CUSTOM
Type
CUSTOM
Details
The resulting product was purified by silica flash chromatography (0-50% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
IC=1C(=NC=CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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